molecular formula C18H22N4O4 B2414466 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396815-48-7

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2414466
CAS No.: 1396815-48-7
M. Wt: 358.398
InChI Key: DYPQQKCUXWAPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a morpholinopyrimidinyl group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is subjected to a series of reactions including nitration, reduction, and acetylation to form the dimethoxyphenyl intermediate.

    Synthesis of the Morpholinopyrimidinyl Intermediate: The morpholinopyrimidinyl group is synthesized from pyrimidine derivatives through a series of substitution reactions.

    Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the morpholinopyrimidinyl intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(4-pyrimidinyl)acetamide: Lacks the morpholine ring, which may affect its biological activity.

    2-(3,4-dimethoxyphenyl)-N-(6-piperidinopyrimidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring, potentially altering its pharmacological properties.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to the presence of both the dimethoxyphenyl and morpholinopyrimidinyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-14-4-3-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-5-7-26-8-6-22/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQQKCUXWAPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.